Talabostat (also known as PT-100, L-valinyl-L-boroproline, and BXCL701) is an orally available small molecule classified as a dipeptidyl peptidase inhibitor. [, , , , ] It exhibits potent inhibitory activity against a family of serine proteases known as dipeptidyl peptidases, including dipeptidyl peptidase 4 (DPP-IV/CD26) and fibroblast activation protein (FAP). [, , , , , , , ] Talabostat plays a significant role in scientific research as a tool to investigate the biological functions of these enzymes and explore their therapeutic potential in various diseases, particularly cancer. [, , , , , , , , , , , , , , , , , , ]
Talabostat mesylate, also known as Val-boroPro or PT-100, is a small molecule compound classified as a dipeptidyl peptidase inhibitor. It primarily targets fibroblast activation protein and dipeptidyl peptidase IV, playing a significant role in various biological processes such as tumor growth modulation and hematopoiesis stimulation. Talabostat has been studied for its potential therapeutic applications in oncology and immunology due to its ability to influence cytokine production and immune responses.
Talabostat is derived from the family of boronic acid-containing compounds, specifically designed to inhibit serine proteases. It is classified under the category of dipeptidyl peptidase inhibitors, which includes other compounds like sitagliptin and LAF-237. The compound has been investigated in various clinical settings, demonstrating its potential efficacy in cancer treatment and immune modulation .
The synthesis of Talabostat involves several key steps that typically include:
Technical details regarding the synthesis can vary based on the specific protocols employed in different laboratories, but the general approach remains consistent across studies.
Talabostat has a distinctive molecular structure characterized by its boronic acid moiety. The chemical formula for Talabostat is CHBNO, and it has a molecular weight of approximately 223.03 g/mol. The structure features:
The structural configuration is crucial for its interaction with target enzymes, influencing its inhibitory activity against dipeptidyl peptidases .
Talabostat functions primarily through competitive inhibition of dipeptidyl peptidases. Key reactions include:
These reactions are critical for understanding how Talabostat exerts its biological effects, particularly in cancer biology .
The mechanism by which Talabostat operates involves several processes:
Talabostat exhibits several notable physical and chemical properties:
These properties are essential for both laboratory research and potential therapeutic applications.
Talabostat's scientific uses are diverse and include:
Talabostat (Val-boroPro) is a boronic acid-based dipeptide mimetic that inhibits multiple DPP enzymes by exploiting conserved catalytic machinery. The DPP enzyme family (DPP4, DPP8, DPP9, FAP) shares a characteristic α/β-hydrolase domain and a catalytic triad typically composed of Ser-Asp-His. Talabostat’s boron atom forms a reversible but stable tetrahedral adduct with the nucleophilic serine residue (Ser630 in DPP4, Ser624 in FAP) within the enzyme’s active site. This interaction mimics the transition state of peptide bond hydrolysis, resulting in potent inhibition [1] [7].
Crystallographic studies reveal that Talabostat’s valyl-proline backbone aligns with the S1 and S2 substrate pockets of DPP enzymes. The prolyl-boronic acid moiety undergoes nucleophilic attack by the catalytic serine, while its N-terminal valine residue forms hydrogen bonds with glutamate residues (e.g., Glu205/206 in DPP4) critical for substrate recognition. This dual anchoring mechanism enables Talabostat to achieve sub-nanomolar inhibition constants (Ki) against several DPPs [1] [3].
Table 1: Inhibition Constants (Ki) of Talabostat Against Key DPP Enzymes
Enzyme | Ki (nM) | Catalytic Serine Residue |
---|---|---|
DPP4 | 0.18 | Ser630 |
FAP | 5.0 | Ser624 |
DPP8/9 | 1.0–2.0 | Ser710 (DPP9) |
Talabostat demonstrates distinct selectivity for Fibroblast Activation Protein (FAP), a type II transmembrane serine protease overexpressed in tumor-associated fibroblasts (CAFs). FAP’s active site features a unique substrate pocket accommodating post-proline cleavage sites, which Talabostat competitively occupies. The boronic acid moiety forms a covalent bond with FAP’s Ser624, while the dipeptide backbone engages in hydrophobic interactions with residues in the S1 subsite (e.g., Val656, Trp659) [1] [6].
FAP inhibition disrupts extracellular matrix (ECM) remodeling in tumors by suppressing degradation of bioactive peptides like α2-antiplasmin and neuropeptide Y. This attenuates CAF-mediated ECM degradation and growth factor release, indirectly inhibiting tumor invasion and angiogenesis. Notably, Talabostat’s 10-fold higher affinity for FAP over DPP4 (Ki = 5 nM vs. 0.18 nM) enhances its stromal targeting, though absolute selectivity is limited by concurrent DPP8/9 inhibition [1] [2].
Talabostat’s inhibition kinetics differ substantially between membrane-bound (DPP4, FAP) and cytosolic (DPP8/9) enzymes due to subcellular localization and structural variations:
Table 2: Comparative Kinetics of Talabostat-Mediated DPP Inhibition
Parameter | DPP4 | FAP | DPP8/9 |
---|---|---|---|
Onset (Tmax) | 1–2 hours | 1–2 hours | 4–8 hours |
Duration | 12–24 hours | 12–24 hours | >48 hours |
Cellular Localization | Membrane-bound | Membrane-bound | Cytosolic |
Reversibility | Moderate | Moderate | Low |
Talabostat’s boronic acid group (–B(OH)₂) is pivotal for transition state mimicry. Upon entering the serine protease active site, the electrophilic boron undergoes nucleophilic attack by the catalytic serine, forming a tetrahedral boronate ester intermediate. This structure closely resembles the high-energy tetrahedral intermediate of peptide hydrolysis, conferring nanomolar affinity [7].
The boronate ester’s stability arises from:
This mechanism distinguishes Talabostat from non-boronic acid DPP inhibitors (e.g., sitagliptin), allowing broader enzyme targeting but reducing selectivity.
Talabostat’s multipronged protease inhibition dysregulates interconnected proteolytic cascades in tumors:
Table 3: Proteolytic Cascades Disrupted by Talabostat in Tumor Microenvironments
Target Enzyme | Key Substrates Affected | Downstream Consequence |
---|---|---|
FAP | α2-antiplasmin, collagen | Reduced ECM degradation, impaired angiogenesis |
DPP4 | SDF-1α, GLP-1, NPY | Enhanced chemotaxis, altered metabolism |
DPP8/9 | NLRP1, CARD8 | Inflammasome activation, pyroptosis |
Compound Names Mentioned: Talabostat, Val-boroPro, PT-100
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: